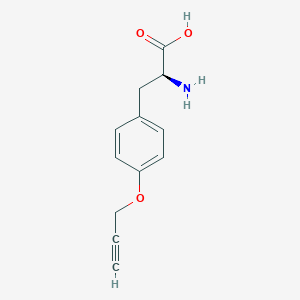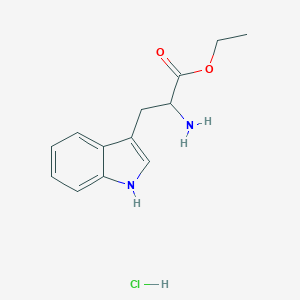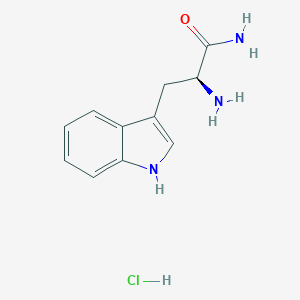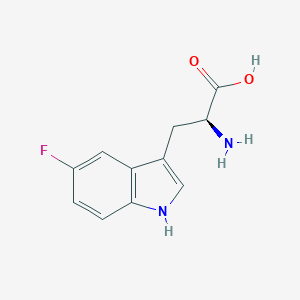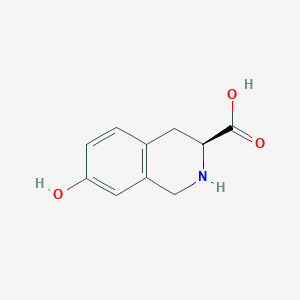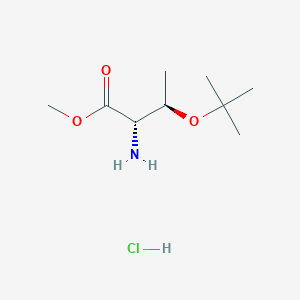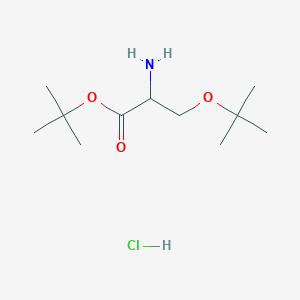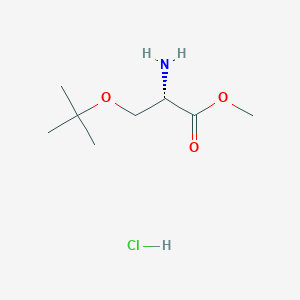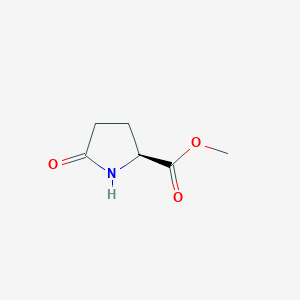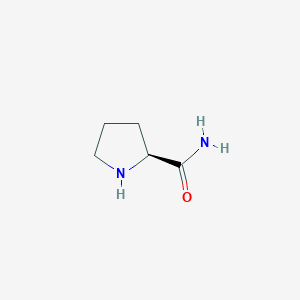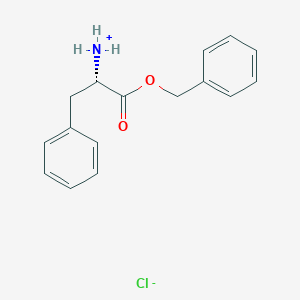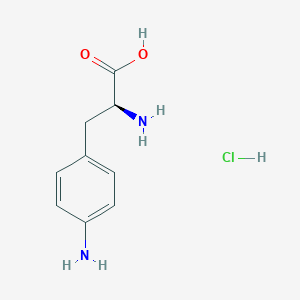
S-Trityl-L-cysteine
描述
S-Trityl-L-Cysteine: is a well-recognized lead compound known for its anticancer activity due to its potent inhibitory effect on human mitotic kinesin Eg5 . This compound contains two free terminal amino and carboxyl groups that play pivotal roles in binding to the Eg5 pocket . The trityl group is often used as a protective group in organic synthesis, particularly in peptide synthesis .
生化分析
Biochemical Properties
S-Trityl-L-cysteine interacts with the mitotic kinesin Eg5, a protein required for establishing and maintaining a bipolar spindle . The trityl group of this compound is a key moiety required for potent inhibition .
Cellular Effects
This compound acts as a mitotic inhibitor, preventing separation of duplicated chromosomes and formation of bipolar spindles during mitosis . In chronic myelogenous leukemia (CML) cells, this compound induces cleavage of poly (ADP)-ribose polymerase (PARP) and activation of caspase 3, resulting in apoptosis and cell death .
Molecular Mechanism
This compound inhibits the basal ATPase activity and microtubule-activated ATPase activity of Eg5 . The compound binds to Eg5 much more tightly than other inhibitors .
Temporal Effects in Laboratory Settings
The effects of this compound on the inhibitory activity of ATPase and motor activities can be controlled by alternating irradiation at two different wavelengths in the visible range, 400 and 480 nm .
准备方法
合成路线和反应条件
三苯甲基氯法: S-三苯甲基-L-半胱氨酸可以通过在碱(如吡啶)存在下,使L-半胱氨酸与三苯甲基氯反应来合成.
固相肽合成 (SPPS): 该方法涉及在肽合成中使用三苯甲基保护的半胱氨酸作为试剂.
工业生产方法: : S-三苯甲基-L-半胱氨酸的工业生产通常涉及使用三苯甲基氯和L-半胱氨酸在受控条件下进行大规模合成,以确保高产率和纯度 .
化学反应分析
反应类型
氧化: S-三苯甲基-L-半胱氨酸可以发生氧化反应,特别是在硫原子处。
常见试剂和条件
氧化: 过氧化氢或其他氧化剂。
还原: 锂/萘在四氢呋喃中。
取代: 在碱性条件下使用各种亲核试剂。
主要产物
氧化: S-三苯甲基-L-半胱氨酸的氧化衍生物。
还原: L-半胱氨酸和三苯甲基衍生物。
取代: 取代的半胱氨酸衍生物。
科学研究应用
相似化合物的比较
属性
IUPAC Name |
(2R)-2-amino-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMYFMLKORXJPO-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2799-07-7 | |
| Record name | S-Trityl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Tritylthio-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cysteine, S-(triphenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of S-Trityl-L-cysteine?
A1: this compound is a potent and selective inhibitor of the mitotic kinesin Eg5, also known as kinesin spindle protein (KSP). [, ]
Q2: How does this compound interact with Eg5?
A2: this compound binds to an allosteric site on the Eg5 motor domain, specifically a pocket formed by the L5 loop. This binding induces conformational changes in Eg5, hindering its function. [, , , ]
Q3: What are the downstream effects of Eg5 inhibition by this compound?
A3: Inhibition of Eg5 by this compound disrupts the formation and maintenance of the bipolar spindle, a structure crucial for proper chromosome segregation during mitosis. [, ] This leads to mitotic arrest, characterized by the formation of monoastral spindles, where chromosomes gather around a single pole instead of aligning at the metaphase plate. [, , ] Prolonged mitotic arrest can ultimately trigger cell death, primarily through apoptosis. [, , , , ]
Q4: Does this compound inhibit other kinesins apart from Eg5?
A4: this compound exhibits high specificity for Eg5. Among nine different human kinesins tested, it only significantly inhibited Eg5. []
Q5: Does this compound affect cells not undergoing mitosis?
A5: this compound specifically targets dividing cells. Studies have shown that it does not prevent cell cycle progression at the S or G2 phases, indicating its activity is restricted to the M phase. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C22H21NO2S, and its molecular weight is 363.48 g/mol. [, ]
Q7: Are there specific structural features critical for the inhibitory activity of this compound?
A7: Yes, the trityl group of this compound is essential for its potent inhibitory activity. Modifications to this group can significantly impact its ability to bind to Eg5 and exert its effects. [] The free amino and carboxyl groups of this compound are also crucial for its interaction with the Eg5 binding pocket. []
Q8: How do structural modifications of this compound affect its inhibitory activity?
A8: Several studies have investigated the structure-activity relationship (SAR) of this compound. Modifications at the para-position of one phenyl ring in the trityl group, particularly the introduction of methoxy or trifluoromethyl groups, resulted in analogues with 7-10 fold increased potency compared to this compound. [, ] Replacing the entire Tyr125-Glu145 region of Eg5 with the equivalent region from a different kinesin significantly reduced the inhibitory activity of this compound, highlighting the importance of this region for the interaction. []
Q9: Have any this compound analogues with improved potency been developed?
A9: Yes, researchers have developed triphenylbutanamine analogues based on the this compound scaffold that demonstrate significantly enhanced potency, exhibiting Kiapp values ≤ 10 nM. These analogues also display improved drug-like properties compared to this compound, making them promising candidates for further development. [, ]
Q10: What is the typical range of IC50 values observed for this compound in cell-based assays?
A10: The IC50 values for this compound vary depending on the cell line and assay used. For example, in HeLa cells, the IC50 for inducing mitotic arrest was reported as 700 nM, which is significantly lower than the IC50 of monastrol (25 μM), another Eg5 inhibitor. [] In prostate cancer cells, the IC50 values ranged from 250 nM to 1.8 μM, with LNCaP cells being the most sensitive and PC3 cells being the least sensitive. []
Q11: Has the antitumor activity of this compound been demonstrated in vivo?
A11: Yes, this compound exhibits antitumor activity in vivo. It was shown to inhibit tumor growth in nude mice xenograft models, particularly in lung cancer models where it induced complete tumor regression. [] Additionally, this compound showed promising results in a study using a mouse model of chronic myeloid leukemia (CML), where it significantly prolonged the median survival of mice bearing KBM5 cell xenografts. []
Q12: Are there known mechanisms of resistance to this compound?
A12: While limited information is available on specific resistance mechanisms to this compound, a study identified a dominant point mutation in the P-loop of the ATP binding domain of Eg5 (Eg5(T107N)) that conferred resistance to this compound and other loop-L5 binding inhibitors. [] This resistance appears to be allosteric in nature, as the mutant Eg5 remains sensitive to ATP-competitive inhibitors. []
Q13: Can this compound overcome resistance to other antimitotic agents?
A13: There is evidence to suggest that this compound may be effective in treating cells resistant to other antimitotic agents. For example, docetaxel-resistant prostate cancer cells, which showed minimal response to docetaxel-induced apoptosis, remained sensitive to this compound-mediated Eg5 inhibition. []
Q14: Have computational methods been used to study this compound and its interactions with Eg5?
A14: Yes, computational chemistry techniques, including molecular docking and molecular dynamics simulations, have provided valuable insights into the binding mode of this compound to Eg5 and the conformational changes induced upon binding. [, , , ] These studies have helped elucidate the structural and thermodynamic basis of the interaction, informing the design of more potent and selective inhibitors. [, ]
Q15: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound analogues?
A15: Although specific QSAR models for this compound analogues have not been extensively reported in the provided literature, the structure-activity relationship studies conducted on these compounds contribute to the development of such models. The identification of key structural features and their impact on inhibitory activity pave the way for building predictive QSAR models that can guide the design of future Eg5 inhibitors.
Q16: Can this compound be used to study error correction during mitosis?
A16: Yes, this compound has been utilized in developing a Drosophila cell-based error correction assay. Researchers created S2 cells susceptible to this compound by replacing Drosophila kinesin-5 (Klp61F) with human Eg5, allowing for the study of error correction mechanisms following inhibitor washout. []
Q17: Are there alternative compounds with similar mechanisms of action to S-Trityl-cysteine?
A17: Yes, several other compounds inhibit Eg5, including monastrol, ispinesib, and more recently discovered natural compounds like morelloflavone. [, , , ] These compounds share the ability to disrupt mitotic spindle formation by targeting Eg5, albeit with varying potencies and binding modes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


